[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(7-ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-2-20-9-5-3-4-8-6-10(21-12(8)9)13-15-16(7-11(17)18)14(19)22-13/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWYHXPGYGMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN(C(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation and Cyclization
- The synthesis often starts with the preparation of an acetic acid hydrazide derivative . For example, ethyl bromoacetate can be reacted with benzofuran derivatives under basic conditions to form ethoxy-substituted esters, which are then converted to hydrazides by treatment with hydrazine hydrate.
- The hydrazide intermediate undergoes cyclization with carbonyl or carboxyl derivatives (e.g., acetic anhydride or acid chlorides) to form the 1,3,4-oxadiazole ring. This cyclization is typically carried out under reflux in ethanol or acetic acid, sometimes catalyzed by zinc chloride or other Lewis acids.
Benzofuran Incorporation
- The benzofuran moiety, specifically the 7-ethoxy-1-benzofuran-2-yl group, is introduced either by using benzofuran-containing starting materials or by coupling reactions post-oxadiazole formation.
- Alkylation of the oxadiazole ring nitrogen with benzofuran-substituted alkyl halides or via nucleophilic substitution reactions is a common method.
Acetic Acid Functionalization
- The acetic acid group is typically introduced via alkylation with bromoacetic acid derivatives or by hydrolysis of ester groups attached to the oxadiazole ring.
- Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acetic acid functionality.
Representative Synthetic Route (Literature-Inspired)
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 7-Ethoxy-1-benzofuran-2-yl derivative + ethyl bromoacetate | Dry acetone, K2CO3, reflux | Ethyl 7-ethoxybenzofuran-2-yl acetate | 70-80 | Esterification via nucleophilic substitution |
| 2 | Ester + hydrazine hydrate | Ethanol, reflux 3-5 h | 7-Ethoxybenzofuran-2-yl acetic acid hydrazide | 75-85 | Hydrazide formation |
| 3 | Hydrazide + acetic anhydride or acid chloride | Reflux, ZnCl2 catalyst | 1,3,4-Oxadiazole ring formation | 65-80 | Cyclodehydration to form oxadiazole |
| 4 | Oxadiazole intermediate + hydrolysis | Acid/base hydrolysis | [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | 60-75 | Conversion of ester to acid |
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
- Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in oxadiazole synthesis.
- For example, hydrazide formation and cyclization steps that conventionally take several hours can be completed within minutes under microwave conditions, with yields improving by 10-20%.
- This method also enhances product purity and reduces solvent use.
| Reaction Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Hydrazide formation | Reflux 3-5 h, yield 75% | Microwave 5-10 min, yield 85-90% |
| Cyclodehydration | Reflux 5 h, yield 65-80% | Microwave 10-15 min, yield 75-85% |
Analytical Confirmation and Purity
- Structural confirmation of intermediates and final products is achieved using Infrared Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) (both ^1H and ^13C), and Mass Spectrometry (MS) .
- Key IR bands include carbonyl stretching (~1690 cm^-1), oxadiazole ring vibrations (~1230 cm^-1), and aromatic C–H stretches.
- NMR spectra typically show characteristic signals for oxadiazole ring protons, benzofuran aromatic protons, and methylene groups adjacent to the acetic acid moiety.
Summary of Key Research Findings
- The preparation of this compound involves multi-step synthesis starting from benzofuran derivatives and proceeds through hydrazide intermediates and cyclodehydration to form the oxadiazole ring.
- Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, improving yields and reducing reaction times.
- Careful control of reaction conditions, including solvent choice, temperature, and catalysts such as ZnCl2, is critical for optimizing product yield and purity.
- Analytical techniques confirm the successful formation of the target compound and its intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Substitution: The ethoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The combination of the benzofuran and oxadiazole moieties is thought to contribute to these activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and benzofuran moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Key structural attributes :
- Benzofuran-ethoxy group : Enhances lipophilicity and binding to hydrophobic enzyme pockets.
- Oxadiazole-2-oxo group : Stabilizes the ring system and participates in hydrogen bonding .
- Acetic acid side chain : Improves solubility and facilitates interactions with polar biological targets .
Structural Analogues
Key Observations :
- Substituent impact : Electron-withdrawing groups (e.g., bromo, fluoro) enhance antibacterial activity, while bulky groups (e.g., carbazole) improve antifungal properties .
- Benzofuran vs.
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups : Bromo or fluoro substituents increase oxidative stability and target affinity .
- Heterocyclic fusion : Benzofuran-oxadiazole hybrids may improve DNA intercalation or enzyme inhibition compared to simpler aryl analogs .
- Side-chain flexibility : Acetic acid moieties enhance solubility without compromising membrane permeability .
Biological Activity
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a benzofuran moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess antibacterial and antifungal activities. A study reported that various oxadiazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Highly active against B. subtilis | 31 |
| Compound 2 | Moderately active against E. coli | 125 |
| Compound 3 | Highly active against S. aureus | 62.5 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds in the oxadiazole class have shown cytotoxic effects against various cancer cell lines. For example, one study highlighted that oxadiazole derivatives exhibited IC50 values ranging from to in human cancer cell lines such as HeLa and MCF-7 .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 75 |
| MCF-7 | 90 |
| A549 | 60 |
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties are of great interest. Certain oxadiazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. A recent study found that specific derivatives could reduce inflammation markers in vitro by up to compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Studies suggest that certain oxadiazole compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels within cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Study on Antimicrobial Properties : A comparative analysis of various oxadiazole derivatives indicated that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
- Anticancer Screening : In vitro assays revealed that the compound displayed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran and oxadiazole precursors. Key steps include:
- Condensation : Formation of the oxadiazole ring via hydrazide intermediates under reflux with reagents like acetic anhydride or phosphorus oxychloride .
- Substitution : Introduction of the ethoxybenzofuran moiety using nucleophilic aromatic substitution, requiring controlled temperature (60–80°C) and catalysts like K₂CO₃ .
- Acetic Acid Moiety Attachment : Alkylation or ester hydrolysis under basic conditions (e.g., NaOH/EtOH) .
- Optimization : Solvent choice (DMF or THF), temperature gradients, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for yields >60% and purity >95% .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent patterns (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and oxadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ at m/z 345.2) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for polymorph studies .
Q. How can researchers initially evaluate the antimicrobial potential of this compound, and what in vitro models are appropriate?
- Methodological Answer :
- Disk Diffusion Assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report inhibition zones (≥10 mm indicates activity) .
- MIC (Minimum Inhibitory Concentration) : Use broth microdilution (concentration range: 1–256 µg/mL) .
- Fungal Models : Test against C. albicans via agar dilution, comparing to fluconazole .
- Positive Controls : Include ciprofloxacin (bacteria) and amphotericin B (fungi) to benchmark activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Dose-Response Replication : Standardize assays (e.g., fixed incubation time/temperature) to minimize variability .
- SAR (Structure-Activity Relationship) Analysis : Compare with analogs (e.g., halogen-substituted benzofurans) to identify critical functional groups .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Target Validation : Employ CRISPR/Cas9 knockouts or siRNA to confirm putative targets (e.g., bacterial topoisomerases) .
Q. How can computational modeling guide the optimization of this compound’s anti-inflammatory activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 or MMP-9 active sites (software: AutoDock Vina) to prioritize substitutions (e.g., fluorophenyl groups enhance H-bonding) .
- QSAR (Quantitative SAR) : Develop regression models correlating logP values (<3.5) with reduced cytotoxicity .
- MD (Molecular Dynamics) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to predict in vivo efficacy .
Q. What experimental approaches are used to investigate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Apoptosis Assays : Measure caspase-3/7 activation (e.g., Caspase-Glo® kit) in HeLa or MCF-7 cells .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest .
- ROS (Reactive Oxygen Species) Detection : Employ DCFH-DA fluorescence in HT-29 cells to link cytotoxicity to oxidative stress .
- Western Blotting : Quantify pro-apoptotic proteins (Bax, p53) and anti-apoptotic markers (Bcl-2) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
